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molecular formula C5H5F5O4S B8475911 Ethyl 1,1,3,3,3-pentafluoro-2-oxopropane-1-sulfonate CAS No. 62949-68-2

Ethyl 1,1,3,3,3-pentafluoro-2-oxopropane-1-sulfonate

Cat. No. B8475911
M. Wt: 256.15 g/mol
InChI Key: IWYWYPXNZJXKNS-UHFFFAOYSA-N
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Patent
US04160780

Procedure details

25.6 g (0.10) mol of ethyl 2-ketopentafluoropropanesulfonate was stirred at 25° while 17.1 g (0.15 mol) of trifluoroacetic acid was added. The mixture was allowed to stand overnight, then heated on a spinning band still to reflux at 60°. Fractional distillation of the reaction mixture at pot temperatures below 100° and at a pressure of 2.6 mm resulted in the isolation of 18.4 g of 2-ketopentafluoropropanesulfonic acid, representing a yield of 81%, bp 73° .
[Compound]
Name
( 0.10 )
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([C:12]([F:15])([F:14])[F:13])[C:3]([F:11])([F:10])[S:4]([O:7]CC)(=[O:6])=[O:5].FC(F)(F)C(O)=O>>[O:1]=[C:2]([C:12]([F:15])([F:13])[F:14])[C:3]([F:10])([F:11])[S:4]([OH:7])(=[O:6])=[O:5]

Inputs

Step One
Name
( 0.10 )
Quantity
25.6 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(C(S(=O)(=O)OCC)(F)F)C(F)(F)F
Name
Quantity
17.1 g
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
heated on a spinning band still
TEMPERATURE
Type
TEMPERATURE
Details
to reflux at 60°
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation of the reaction mixture at pot temperatures below 100°

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C(C(S(=O)(=O)O)(F)F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 18.4 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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